molecular formula C10H11ClO4S B1625826 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride CAS No. 80223-79-6

2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride

Cat. No.: B1625826
CAS No.: 80223-79-6
M. Wt: 262.71 g/mol
InChI Key: JCEWAIRJQKPKBH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a methoxy group and an oxopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and reactors allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.

    Reduction Reactions: Reducing agents such as LiAlH4 or NaBH4 are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: Sulfonyl hydrides.

    Oxidation Reactions: Hydroxylated derivatives.

Scientific Research Applications

2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It serves as a building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and activity.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The methoxy and oxopropyl groups can participate in various chemical transformations, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride is unique due to the presence of both methoxy and oxopropyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWAIRJQKPKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518292
Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80223-79-6
Record name 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80223-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 250 g of chlorosulfonic acid was added dropwise 50 g of 4-methoxyphenylacetone at 0°-5° C. After stirring the mixture for 4 hours at room temperature, the reaction mixture was poured into 2,500 ml of ice water and extracted thrice with 500 ml of ethyl acetate. The extract was washed with water and after drying the extract with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The crude crystals obtained were recrystallized from benzeneether to provide 32 g of 3-chlorosulfonyl-4-methoxyphenylacetone.
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250 g
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ice water
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Synthesis routes and methods II

Procedure details

The (3-aminosulfonyl-4-methoxy)phenylacetone (4) is a novel compound and it may be prepared in analogy to a process described in U.S. Pat. No. 544,958 for related compounds. The starting compound is 4-methoxyphenyl acetone which is chlorosulfonated by chlorosulfonic acid at 0–5° C. After treating the reaction mixture with water, the resulting 3-chlorosulfonyl-4-methoxyphenylacetone (9) is formed in solid state and is isolated by filtration. The compound (9) is then treated in ethyl acetate solution with aqueous ammonia at 5° C. The formed crystals of crude (4) are recovered by filtration. The crude (4) may be purified by crystallization, e.g. from ethanol.
[Compound]
Name
(3-aminosulfonyl-4-methoxy)phenylacetone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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